molecular formula C14H14N6O B11063308 Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-

Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-

Cat. No.: B11063308
M. Wt: 282.30 g/mol
InChI Key: QCOQCSSCLJMFPG-OQLLNIDSSA-N
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Preparation Methods

The synthesis of 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves several steps. Typically, the synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine derivatives under specific conditions to form the hydrazone linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Mechanism of Action

The mechanism by which 4-METHOXYBENZALDEHYDE 1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE exerts its effects involves the inhibition of specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of c-Met and Pim-1 kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . This inhibition results in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H14N6O/c1-10-16-18-14-8-7-13(19-20(10)14)17-15-9-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,17,19)/b15-9+

InChI Key

QCOQCSSCLJMFPG-OQLLNIDSSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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